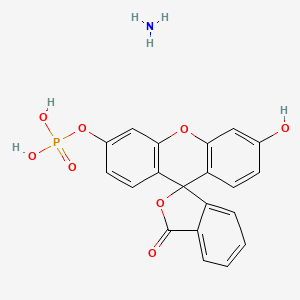

Fluorescein-diphosphat (ammonium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorescein-diphosphat (ammonium) is a multifunctional dye widely used in biological experiments. It is particularly valuable for observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms . This compound has applications ranging from basic scientific research to clinical diagnostics and is also used in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-diphosphat (ammonium) typically involves the phosphorylation of fluorescein. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the diphosphate ester .

Industrial Production Methods: In industrial settings, the production of Fluorescein-diphosphat (ammonium) involves large-scale phosphorylation reactions using automated reactors. The process includes steps like purification through crystallization or chromatography to achieve high purity levels. The final product is then converted to its ammonium salt form for stability and ease of handling .

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescein-diphosphat (ammonium) primarily undergoes hydrolysis reactions. In the presence of alkaline phosphatase, the diphosphate groups are sequentially hydrolyzed to produce fluorescein monophosphate and then fluorescein .

Common Reagents and Conditions:

Hydrolysis: Alkaline phosphatase in a buffered solution at an optimal pH of around 9.0.

Oxidation and Reduction: While not common, fluorescein derivatives can undergo redox reactions under specific conditions.

Major Products:

Hydrolysis: Fluorescein monophosphate and fluorescein.

Oxidation: Oxidized fluorescein derivatives.

Applications De Recherche Scientifique

Fluorescein-diphosphat (ammonium) is extensively used in various scientific research fields:

Chemistry: As a fluorescent probe in chemical assays and reactions.

Biology: For imaging and tracking cellular processes, studying enzyme activities, and detecting biomolecules.

Medicine: In diagnostic imaging, particularly in angiography and retinal studies.

Industry: Used in textile dyeing, food pigments, and dye-sensitized solar cells

Mécanisme D'action

The primary mechanism of action of Fluorescein-diphosphat (ammonium) involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which exhibits strong fluorescence. This fluorescence is used to visualize and track various biological processes. The molecular targets include enzymes like alkaline phosphatase, and the pathways involve the hydrolysis of phosphate esters .

Comparaison Avec Des Composés Similaires

- Fluorescein monophosphate

- Fluorescein diacetate

- Rhodamine derivatives

- Coumarin derivatives

Comparison: Fluorescein-diphosphat (ammonium) is unique due to its dual phosphate groups, which allow for sequential hydrolysis and enhanced sensitivity in detecting enzyme activities. Compared to fluorescein monophosphate, it provides a higher signal-to-noise ratio in assays. Rhodamine and coumarin derivatives, while also fluorescent, have different excitation and emission spectra, making Fluorescein-diphosphat (ammonium) more suitable for specific applications requiring green fluorescence .

Propriétés

Formule moléculaire |

C20H16NO8P |

|---|---|

Poids moléculaire |

429.3 g/mol |

Nom IUPAC |

azane;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |

InChI |

InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3 |

Clé InChI |

QKVQYTIROGRBFN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.